molecular formula C19H23NO3 B5730812 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

Cat. No. B5730812
M. Wt: 313.4 g/mol
InChI Key: HXKPBTLIIXTNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, also known as URB597, is a synthetic compound that acts as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid molecules that bind to cannabinoid receptors in the body. URB597 is a potential therapeutic agent for the treatment of pain, anxiety, and depression.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. By increasing endocannabinoid levels, this compound can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic, anxiolytic, and antidepressant effects in various preclinical models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the increase in endocannabinoid levels produced by this compound.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide has several advantages as a research tool. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, this compound has some limitations as well. It has a short half-life in vivo, which limits its usefulness as a therapeutic agent. It can also produce off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of pain, anxiety, and depression. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of more selective FAAH inhibitors, which could produce fewer off-target effects. Finally, more research is needed to understand the role of endocannabinoids in various physiological processes, which could lead to the development of new therapeutic agents.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic effects in various preclinical models. It has been shown to increase endocannabinoid levels in the brain and peripheral tissues, leading to analgesic, anxiolytic, and antidepressant effects. This compound has also been investigated for its potential use in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-4-6-15(7-5-14)13-19(21)20-11-10-16-8-9-17(22-2)18(12-16)23-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPBTLIIXTNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 5.00 g (33.3 mmol) of (4-methylphenyl)acetic acid, 5.94 g (49.9 mmol) of thionyl chloride, 0.12 g (1.6 mmol) of N,N-dimethylformamide and 20 ml of toluene was stirred at 100° C. for 1 hour, cooled and concentrated under reduced pressure. The residue was added to a mixture of 6.34 g (35.0 mmol) 2-(3,4-dimethoxyphenyl)ethylamine, 8.6 g (67 mmol) of diisopropylethylamine and 25 ml of toluene at 0° C. and kept at 0° C. for 30 minutes and at room temperature for 6 hours. Water and ethyl acetate were added to the reaction mixture and precipitated solid was collected with filtration. The obtained solid was dried to give 5.76 g of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide.
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